3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal
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Overview
Description
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal typically involves the reaction of 2-chloro-1,3-thiazole with appropriate aldehydes under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-thiazol-5-yl)methanol
- 2-Chloro-1,3-thiazol-4-yl)methanol
- 5-Phenylthiazol-2-amine
Uniqueness
3-(2-Chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal is unique due to its specific structural features, such as the presence of the 2-chloro-1,3-thiazole ring and the 2,2-dimethylpropanal group.
Properties
Molecular Formula |
C8H10ClNOS |
---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
3-(2-chloro-1,3-thiazol-4-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C8H10ClNOS/c1-8(2,5-11)3-6-4-12-7(9)10-6/h4-5H,3H2,1-2H3 |
InChI Key |
OYFASYUBHIOAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC(=N1)Cl)C=O |
Origin of Product |
United States |
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